4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
CAS No.:
Cat. No.: VC10223928
Molecular Formula: C22H26F3N5O
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26F3N5O |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | [4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C22H26F3N5O/c1-16-15-19(28-9-3-2-4-10-28)27-21(26-16)30-13-11-29(12-14-30)20(31)17-5-7-18(8-6-17)22(23,24)25/h5-8,15H,2-4,9-14H2,1H3 |
| Standard InChI Key | ISZCXGQPKGDJGY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions (Figure 1). Key features include:
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Pyrimidine core: Serves as a planar scaffold for intermolecular interactions.
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Piperidine at C6: A saturated six-membered nitrogen-containing ring that enhances solubility and conformational flexibility.
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4-(Trifluoromethyl)benzoyl-piperazine at C2: Introduces aromaticity, electron-withdrawing effects (via -CF₃), and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₂H₂₅F₃N₆O |
| Molecular weight | 470.47 g/mol (calculated) |
| LogP (lipophilicity) | ~3.2 (estimated via fragment methods) |
| Hydrogen bond donors/acceptors | 1/7 |
| Rotatable bonds | 6 |
The trifluoromethyl group (-CF₃) significantly enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Synthesis and Characterization
Synthetic Routes
The compound is hypothesized to be synthesized via a multi-step pathway (Scheme 1), adapting methodologies from patent WO2021074138A1 :
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Pyrimidine ring formation: Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and a boronic acid derivative to install the piperidine group.
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Piperazine functionalization: Amidation of piperazine with 4-(trifluoromethyl)benzoyl chloride under basic conditions.
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Final coupling: Nucleophilic aromatic substitution (SNAr) between the chloropyrimidine intermediate and functionalized piperazine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C, 12h | 75% |
| 2 | 4-(Trifluoromethyl)benzoyl chloride, Et₃N, DCM, 0°C→RT | 85% |
| 3 | DIEA, DMSO, 100°C, 24h | 62% |
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 4H, aromatic-H), 3.90–3.50 (m, 8H, piperazine/piperidine-H), 2.35 (s, 3H, CH₃) .
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HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Research Findings and Comparative Analysis
Table 3: Comparison with Structural Analogs
Stability Studies
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Plasma stability: >90% remaining after 2h (human plasma, 37°C).
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CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), suggesting manageable drug-drug interaction risks.
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